molecular formula C6H5FO2 B141901 3-Fluorocatechol CAS No. 363-52-0

3-Fluorocatechol

Cat. No.: B141901
CAS No.: 363-52-0
M. Wt: 128.1 g/mol
InChI Key: DXOSJQLIRGXWCF-UHFFFAOYSA-N
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Description

3-Fluorocatechol, also known as 3-fluoro-1,2-benzenediol, is an organic compound with the molecular formula C6H5FO2. It is a fluorinated derivative of catechol, characterized by the presence of a fluorine atom at the third position of the benzene ring. This compound is a colorless crystalline solid that is soluble in water and alcohols but insoluble in non-polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorocatechol can be synthesized through several methods. One common method involves the reaction of 2-fluoro-6-iodophenol with potassium hydroxide in water under reflux conditions for 8 hours. The reaction mixture is then neutralized with hydrochloric acid to adjust the pH to 2-3, followed by filtration and washing to obtain the product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is carried out in large reactors with efficient stirring and temperature control to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocatechol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-fluorocatechol involves its interaction with various enzymes and metabolic pathways. It can act as a substrate for catechol dioxygenase, leading to the formation of fluorinated intermediates. These intermediates can undergo further metabolic transformations, resulting in the release of fluoride ions and the formation of various metabolites .

Comparison with Similar Compounds

  • 3-Fluorophenol
  • 4-Fluorocatechol
  • 2-Fluorocatechol
  • 3,4-Difluorocatechol

Comparison: 3-Fluorocatechol is unique due to the position of the fluorine atom, which influences its reactivity and interaction with enzymes. Compared to 4-fluorocatechol, it has different electrophilic substitution patterns and metabolic pathways. The presence of the fluorine atom at the third position also affects its physicochemical properties, such as solubility and stability .

Properties

IUPAC Name

3-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOSJQLIRGXWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189839
Record name 1,2-Benzenediol, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-52-0
Record name 3-Fluoro-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediol, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 ml flask were added 119 g (0.5 mol) of 2-fluoro-6-iodophenol and 200 ml of a 30% aqueous potassium hydroxide solution and they were reacted under vigorous stirring under a reflux temperature for 8 hours. After the termination of the reaction, the mixture was cooled to ordinary temperature and neutralized with hydrochloric acid to adjust pH between 2 and 3. After filtration, the filtrate was washed with water to obtain 49.9 g of a product [H]. The process yield was 78%.
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Yield
78%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorocatechol
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